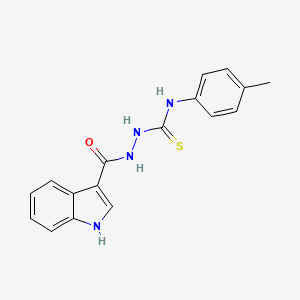![molecular formula C21H23FN4O2 B4879516 N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4879516.png)
N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of urea derivative that has shown promising results in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is not fully understood. However, it has been suggested that this compound may inhibit the activity of specific enzymes or proteins involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. Inflammatory cytokine production has been found to be reduced by this compound, indicating its anti-inflammatory effects. Furthermore, N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea has been investigated for its potential neuroprotective effects in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. It also has anti-inflammatory effects, which can be useful in studying the role of inflammation in various diseases. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea. One direction is to further investigate its potential as a cancer treatment and explore its mechanism of action in inhibiting cancer cell growth. Another direction is to study its potential neuroprotective effects in other neurodegenerative diseases such as Parkinson's disease. Additionally, the potential side effects and toxicity of this compound need to be further investigated to ensure its safety for use in lab experiments.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea involves the reaction of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with urea to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea has been studied for its potential applications in various scientific research fields such as cancer research, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea has been investigated for its potential neuroprotective effects in Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c1-4-28-18-11-9-17(10-12-18)23-21(27)24-20-14(2)25-26(15(20)3)13-16-7-5-6-8-19(16)22/h5-12H,4,13H2,1-3H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJPKINQNBEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,9-triphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879437.png)

![3-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B4879448.png)
![3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4879451.png)
![N-mesityl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4879453.png)
![6-phenyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4879460.png)
![N-[5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4879464.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4879471.png)
![2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B4879480.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4879503.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B4879508.png)

![5-methyl-1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4879527.png)
![1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B4879534.png)